molecular formula C9H16O2 B6603214 5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers CAS No. 10200-23-4

5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers

Cat. No. B6603214
CAS RN: 10200-23-4
M. Wt: 156.22 g/mol
InChI Key: RORYOGLYWSZODQ-UHFFFAOYSA-N
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Description

5-Methyl-6-(propan-2-yl)oxan-2-one, also known as 5-methyl-6-oxanone, is a mixture of diastereomers that is commonly used in a range of scientific research applications. The mixture consists of two diastereomers, 5-methyl-6-oxanone-3-ol and 5-methyl-6-oxanone-2-ol. The mixture is a colorless liquid with a boiling point of 87-89°C and a melting point of -14°C. It is soluble in water and common organic solvents. It is also used as a reagent in organic synthesis.

Scientific Research Applications

5-Methyl-6-(propan-2-yl)oxan-2-one has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent for the synthesis of chiral compounds, as well as for the synthesis of polymers. It is also used in the synthesis of polysaccharides and other polymers, and as a starting material for the synthesis of other compounds. Additionally, it is used as a catalyst in the synthesis of polymers and other compounds.

Mechanism of Action

The mechanism of action of 5-methyl-6-(propan-2-yl)oxan-2-one involves the formation of a carbocation intermediate. This intermediate is formed when the ethyl acetoacetate reacts with the propan-2-ol in the presence of sodium methoxide. The carbocation intermediate then undergoes a nucleophilic attack by the propan-2-ol, resulting in the formation of a new carbon-carbon bond and the formation of the mixture of diastereomers.
Biochemical and Physiological Effects
5-Methyl-6-(propan-2-yl)oxan-2-one has been studied for its potential biochemical and physiological effects. Studies have shown that it has a strong inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to have antioxidant activity, which could potentially be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methyl-6-(propan-2-yl)oxan-2-one in lab experiments is that it is relatively easy to synthesize and is readily available in the form of a mixture of diastereomers. Additionally, it is relatively inexpensive and has a wide range of applications. One of the main limitations of using this compound in lab experiments is that it is toxic and should be handled with care. Additionally, it is not suitable for use in experiments involving human subjects due to its potential toxicity.

Future Directions

There are a number of potential future directions for research involving 5-methyl-6-(propan-2-yl)oxan-2-one. These include further research into its potential biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research into its potential toxicity and its potential use in the synthesis of polymers and other compounds could be beneficial. Finally, further research into its potential uses in the synthesis of chiral compounds could provide new insights into the synthesis of these compounds.

Synthesis Methods

The most common method used to synthesize 5-methyl-6-(propan-2-yl)oxan-2-one is through the reaction of ethyl acetoacetate and propan-2-ol in the presence of sodium methoxide. The reaction is carried out at room temperature and the mixture is then heated to reflux for one hour. The reaction yields a mixture of diastereomers, which is then purified by distillation.

properties

IUPAC Name

5-methyl-6-propan-2-yloxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(2)9-7(3)4-5-8(10)11-9/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORYOGLYWSZODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)OC1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6-(propan-2-yl)oxan-2-one

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